![molecular formula C25H26O9 B1251084 2-(1,3-Benzodioxol-5-yl)-3,5,6,8-tetramethoxy-7-[(3-methyl-2-butenyl)oxy]-4H-1-benzopyran-4-one](/img/structure/B1251084.png)
2-(1,3-Benzodioxol-5-yl)-3,5,6,8-tetramethoxy-7-[(3-methyl-2-butenyl)oxy]-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-benzodioxol-5-yl)-3,5,6,8-tetramethoxy-7-[(3-methyl-2-butenyl)oxy]-4H-1-benzopyran-4-one is a member of flavonoids and an ether.
Scientific Research Applications
Synthesis Techniques
- A study by Coelho et al. (1992) discusses the synthesis of related compounds, focusing on efficient methods for preparing chromenes (Coelho, Vasconcellos, Simas, Rabi, & Costa, 1992).
- Kočevar et al. (1992) detail a synthetic approach for producing 2H-pyran-2-ones and fused pyran-2-ones, which are structurally related to the compound (Kočevar, Kepe, Petrič, Polanc, & Verček, 1992).
Chemical Transformations
- Jones (1981) explored the aminolysis and hydrolysis of chromonyl oxazolones, leading to the formation of novel chromones, which are structurally similar to the compound of interest (Jones, 1981).
- Research by Karale et al. (2002) delved into the synthesis of 3-methyl-4-[(chromon-3-yl)methylene]-1-phenylpyrazolin-5(4H)-ones, revealing insights into the chemical behavior of related compounds (Karale, Gill, Khan, Chavan, Mane, & Shingare, 2002).
Biological Activity
- Mulwad and Mayekar (2008) reported on the synthesis of derivatives of the compound and their significant antibacterial activities, highlighting its potential in medical applications (Mulwad & Mayekar, 2008).
Photochemical Applications
- Kumbaraci et al. (2012) investigated a 1,3-benzodioxole derivative for its use as a photoinitiator in free radical polymerization, demonstrating the compound's utility in material science (Kumbaraci, Aydoğan, Talinli, & Yagcı, 2012).
Natural Sources and Isolation
- Das et al. (2009) isolated homoisoflavonoids structurally similar to the compound from Caesalpinia pulcherrima, providing insight into its natural occurrence and potential biological activities (Das, Thirupathi, Ravikanth, Kumar, Sarma, & Basha, 2009).
Novel Compound Formation
- Research by Majumdar et al. (1993) demonstrates the formation of novel compounds through rearrangement of similar molecules, which could be relevant to the compound (Majumdar, Das, & Jana, 1993).
properties
Molecular Formula |
C25H26O9 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3,5,6,8-tetramethoxy-7-(3-methylbut-2-enoxy)chromen-4-one |
InChI |
InChI=1S/C25H26O9/c1-13(2)9-10-31-25-23(29-5)20(27-3)17-18(26)22(28-4)19(34-21(17)24(25)30-6)14-7-8-15-16(11-14)33-12-32-15/h7-9,11H,10,12H2,1-6H3 |
InChI Key |
BIFYLTRGPHBXLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCOC1=C(C2=C(C(=C1OC)OC)C(=O)C(=C(O2)C3=CC4=C(C=C3)OCO4)OC)OC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




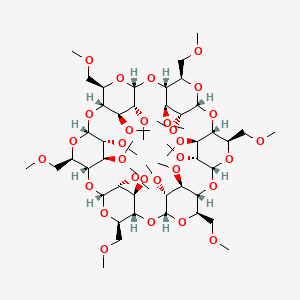

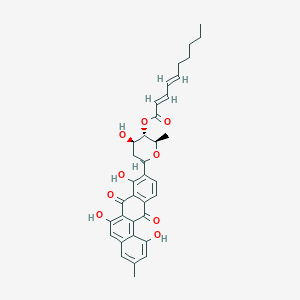
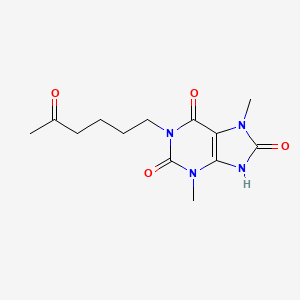
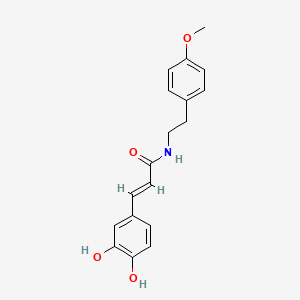






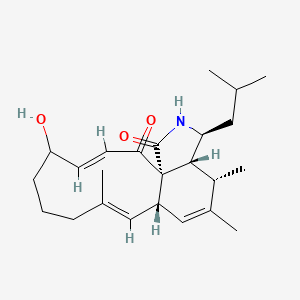
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B1251024.png)